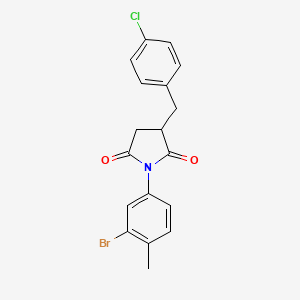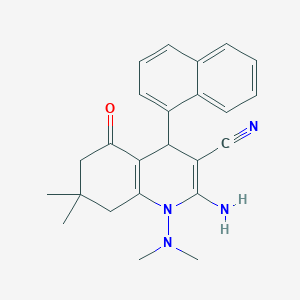
1-(3-bromo-4-methylphenyl)-3-(4-chlorobenzyl)pyrrolidine-2,5-dione
Descripción general
Descripción
1-(3-bromo-4-methylphenyl)-3-(4-chlorobenzyl)pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine derivatives. It is commonly referred to as BMBP and has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of BMBP is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis in cancer cells. BMBP has also been shown to inhibit the growth of cancer cells by arresting the cell cycle at the G2/M phase.
Biochemical and Physiological Effects:
BMBP has been reported to exhibit low toxicity towards normal cells, making it a promising candidate for the development of new anticancer agents. Additionally, BMBP has been shown to possess antioxidant properties, which may contribute to its anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BMBP is its low toxicity towards normal cells, which makes it a promising candidate for the development of new anticancer agents. However, the synthesis of BMBP is relatively complex and has a low overall yield, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of BMBP. One potential application is the development of new anticancer agents based on the structure of BMBP. Additionally, further studies are needed to fully understand the mechanism of action of BMBP and its potential applications in the field of medicinal chemistry. Finally, the synthesis of BMBP needs to be optimized to increase the overall yield and reduce the complexity of the synthesis method.
Aplicaciones Científicas De Investigación
BMBP has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, BMBP has been shown to possess antifungal and antibacterial properties, making it a promising candidate for the development of new antimicrobial agents.
Propiedades
IUPAC Name |
1-(3-bromo-4-methylphenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClNO2/c1-11-2-7-15(10-16(11)19)21-17(22)9-13(18(21)23)8-12-3-5-14(20)6-4-12/h2-7,10,13H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUBWNSDBPODLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)CC3=CC=C(C=C3)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-4-methylphenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 3-{[(4-chlorophenyl)sulfonyl]amino}-3-(4-ethoxyphenyl)propanoate](/img/structure/B4301407.png)
![ethyl 3-(4-ethoxyphenyl)-3-[(phenylsulfonyl)amino]propanoate](/img/structure/B4301413.png)
![ethyl 3-(4-ethoxyphenyl)-3-[(2-nitrobenzoyl)amino]propanoate](/img/structure/B4301416.png)
![ethyl 3-[(2-chloro-5-nitrobenzoyl)amino]-3-(4-ethoxyphenyl)propanoate](/img/structure/B4301423.png)
![ethyl 3-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}propanoate](/img/structure/B4301435.png)
![ethyl 3-(4-ethoxyphenyl)-3-[(4-fluorobenzoyl)amino]propanoate](/img/structure/B4301443.png)
![methyl 4-[({1-benzyl-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B4301448.png)
![N-(1-adamantylmethyl)-3-chloro-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4301461.png)
![ethyl 4-[(3-fluorophenyl)amino]-6-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B4301471.png)
![4-[2-(3,4-diethoxyphenyl)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4301483.png)


![2-amino-1-(dimethylamino)-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4301504.png)
![12-imino-9-pyridin-3-yl-10,11-dioxatricyclo[5.3.2.0~1,6~]dodecane-7,8,8-tricarbonitrile](/img/structure/B4301507.png)